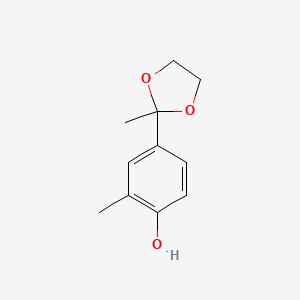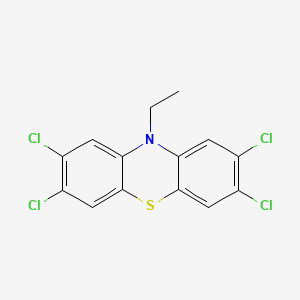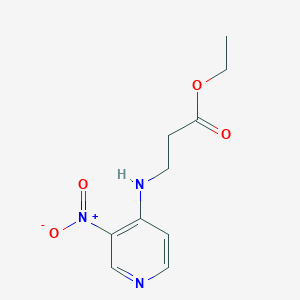
Ethyl 3-(3-nitropyridin-4-ylamino)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-nitropyridin-4-ylamino)propionate is an organic compound with the chemical formula C10H13N3O4 It is a derivative of pyridine, featuring a nitro group at the 3-position and an ethyl ester group at the 3-position of the propionate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-nitropyridin-4-ylamino)propionate typically involves the reaction of 3-nitropyridine with ethyl 3-aminopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials used in the synthesis are readily available, making the production cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-nitropyridin-4-ylamino)propionate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl 3-(3-aminopyridin-4-ylamino)propionate .
Aplicaciones Científicas De Investigación
Ethyl 3-(3-nitropyridin-4-ylamino)propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(3-nitropyridin-4-ylamino)propionate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Ethyl 3-(3-nitropyridin-4-ylamino)propionate can be compared with other similar compounds, such as:
- Ethyl 3-(2-nitropyridin-4-ylamino)propionate
- Ethyl 3-(4-nitropyridin-4-ylamino)propionate
- Ethyl 3-(3-aminopyridin-4-ylamino)propionate
These compounds share similar structures but differ in the position of the nitro or amino groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Propiedades
Número CAS |
234450-52-3 |
|---|---|
Fórmula molecular |
C10H13N3O4 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
ethyl 3-[(3-nitropyridin-4-yl)amino]propanoate |
InChI |
InChI=1S/C10H13N3O4/c1-2-17-10(14)4-6-12-8-3-5-11-7-9(8)13(15)16/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
Clave InChI |
AULABXFAZRCETQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNC1=C(C=NC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




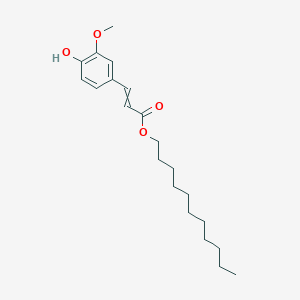

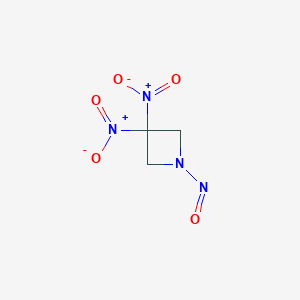
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
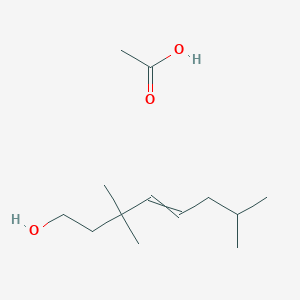

![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
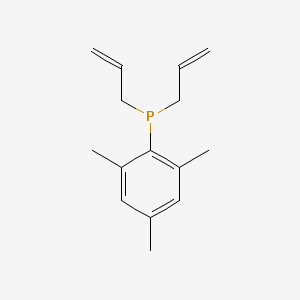
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
